N6-Methyl-L-lysine

Enzyme Kinetics Substrate Specificity Demethylation

Researchers quantifying KDM4 demethylase activity require the authentic monomethyl-lysine substrate-unmodified L-lysine or di-/trimethylated analogs produce null results due to strict enzyme specificity. N6-Methyl-L-lysine (CAS 1188-07-4) is the sole native substrate for N6-methyl-lysine oxidase (KM 1.05 mM) and the obligate intermediate for KDM4 mono-to-unmethylated conversion. • Directly measures KDM4 catalytic activity via L-lysine formation • Compatible with fluorometric H2O2/formaldehyde detection assays • Stable isotope-labeled (13C6,15N2) internal standard available for absolute histone PTM quantification

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 1188-07-4
Cat. No. B074167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyl-L-lysine
CAS1188-07-4
Synonymsepsilon-N-methyllysine
epsilon-N-methyllysine hydrochloride, (L-Lys)-isomer
epsilon-N-methyllysine, (DL-Lys)-isomer
N(6)-methyllysine
N(epsilon)-monomethyl-lysine
N-epsilon-methyllysine
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCNCCCCC(C(=O)O)N
InChIInChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1
InChIKeyPQNASZJZHFPQLE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Methyl-L-lysine Procurement Guide


N6-Methyl-L-lysine (CAS 1188-07-4), also known as Nε-methyl-L-lysine, is a non-proteinogenic L-α-amino acid and a primary post-translational modification (PTM) derivative of L-lysine, characterized by the addition of a single methyl group to the epsilon-amino group of the lysine side chain [1]. It serves as the foundational methylation state in a critical epigenetic hierarchy, acting as both the product of initial histone methyltransferase (KMT) activity and the obligate substrate for specific demethylase enzymes (KDMs) before further processing to di- or trimethylated forms [2].

N6-Methyl-L-lysine: Irreplaceable in Quantitative Assays


Substituting N6-Methyl-L-lysine with L-lysine or other methylated analogs (e.g., N6,N6-dimethyl-L-lysine) will result in non-quantitative or entirely null experimental outcomes due to the exquisite and hierarchical substrate specificity of lysine-modifying enzymes. Unmodified L-lysine cannot serve as a substrate for N6-methyl-lysine oxidase (EC 1.5.3.4) [1] and is not recognized by the catalytic machinery of JmjC-domain histone demethylases [2]. Conversely, the di- and trimethylated analogs exhibit distinct kinetic parameters with these same enzymes, making N6-Methyl-L-lysine the only compound capable of reporting on the specific catalytic step between mono- and unmethylated or mono- and dimethylated states [3].

N6-Methyl-L-lysine Enzyme Specificity Evidence


Affinity Difference: Mono- vs. Dimethylated Substrate

In a direct head-to-head comparison using N6-methyl-lysine oxidase (EC 1.5.3.4) from Rattus norvegicus, the target compound N6-Methyl-L-lysine demonstrates a KM value of 1.05 mM [1]. This affinity is comparable to, but distinct from, that of its dimethylated analog N6,N6-dimethyl-L-lysine, which exhibits a lower KM of 0.87 mM, indicating a ~17% tighter binding for the dimethylated substrate under the same conditions [1].

Enzyme Kinetics Substrate Specificity Demethylation

Methyl vs. Ethyl Analog Affinity

The target compound N6-Methyl-L-lysine displays an over 5.6-fold higher affinity for N6-methyl-lysine oxidase (EC 1.5.3.4) compared to its bulkier alkyl analog N6-ethyl-L-lysine. Under identical assay conditions, the KM for N6-Methyl-L-lysine is 1.05 mM, while the KM for N6-ethyl-L-lysine is 5.95 mM [1]. This substantial difference highlights the enzyme's stringent structural discrimination against larger N6-substitutions.

Structure-Activity Relationship Enzyme Engineering Biocatalysis

JmjC Demethylase Catalytic Intermediate

N6-Methyl-L-lysine is not only a direct substrate for demethylation to L-lysine but is also a unique intermediate product generated during the demethylation of N6,N6-dimethyl-L-lysine by JmjC-domain histone demethylases such as JMJD2A (KDM4A) [1]. Specifically, the enzyme catalyzes the conversion of N6,N6-dimethyl-L-lysine to N6-Methyl-L-lysine, which can then be further demethylated to L-lysine [2]. Unmodified L-lysine is not a substrate for this step, making the monomethylated form the only entity capable of validating this intermediate demethylation state.

Epigenetics Histone Demethylases JmjC Enzymes

Cytochrome c Methyltransferase Site Specificity

The production of N6-Methyl-L-lysine by [cytochrome c]-lysine N-methyltransferase (EC 2.1.1.59) is not a random event but shows absolute specificity for a single lysine residue at position 72 of horse heart cytochrome c [1]. The enzyme does not randomly methylate cytochrome c, and the resulting N6-Methyl-L-lysine residue is a specific, quantifiable product [1]. This contrasts with broad-spectrum lysine methylation by other enzymes, establishing its utility as a precise biochemical marker.

Post-Translational Modification Protein Methylation Cytochrome c

N6-Methyl-L-lysine Procurement Applications


KDM4 Demethylase Inhibitor Screening & MoA

N6-Methyl-L-lysine is the definitive substrate for quantifying the second demethylation step (monomethyl to unmethylated) catalyzed by KDM4 family enzymes, a key target in oncology. Assays utilizing this compound as the starting material directly measure the conversion to L-lysine, providing a readout of KDM4 catalytic activity [1]. This allows for the identification of inhibitors that specifically block this intermediate step, which may be missed by assays only monitoring the conversion of trimethylated substrates [1].

N6-Methyl-Lysine Oxidase Activity Assays

This compound is the sole native substrate for N6-methyl-lysine oxidase, an enzyme involved in the catabolism of methylated lysine. The reaction yields L-lysine, formaldehyde, and H2O2, each of which can be quantitatively measured using established fluorometric or colorimetric assays [2]. Its distinct KM value (1.05 mM) allows for standardized enzyme kinetics studies [3].

LC-MS/MS Internal Standard for Histone Methylation

In bottom-up proteomics workflows for quantifying histone post-translational modifications, a stable isotope-labeled N6-Methyl-L-lysine (e.g., N6-Methyl-L-lysine-13C6,15N2) serves as an optimal internal standard. Its identical chromatographic retention time and ionization efficiency relative to the endogenous monomethyl-lysine residue on digested histone peptides enable precise, absolute quantification of this specific epigenetic mark across large patient sample cohorts [4].

Cytochrome c Methyltransferase Specificity

Given the absolute sequence-specificity of cytochrome c methyltransferase (EC 2.1.1.59) for Lys-72, N6-Methyl-L-lysine is used to validate the production of the methylated product in enzyme assays [5]. The compound is also critical for generating methylated cytochrome c standards to calibrate analytical methods for detecting this rare, site-specific modification.

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